molecular formula C20H23NO4S B12191813 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B12191813
M. Wt: 373.5 g/mol
InChI Key: CRSAWGFFSVOTPO-UHFFFAOYSA-N
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Description

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound that features a unique combination of furan, thiophene, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the amino and phenoxy groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include dihydrofuran and dihydrothiophene derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

1-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C20H23NO4S/c1-23-19-8-2-3-9-20(19)25-15-16(22)12-21(13-17-6-4-10-24-17)14-18-7-5-11-26-18/h2-11,16,22H,12-15H2,1H3

InChI Key

CRSAWGFFSVOTPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O

Origin of Product

United States

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